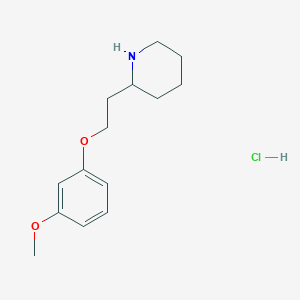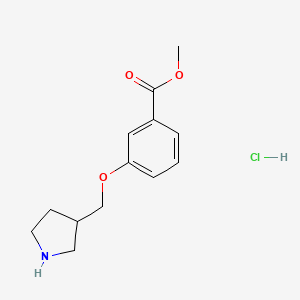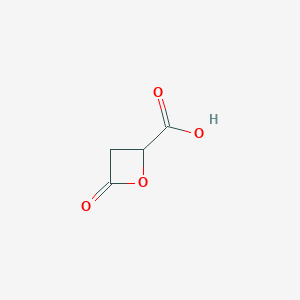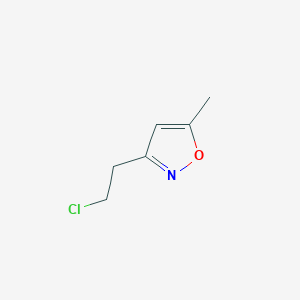
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone
Vue d'ensemble
Description
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone is a chemical compound with the formula C7H5ClFNO. It has a molecular weight of 173.6 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CC(=NC=C1F)C(=O)CCl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.57 g/mol . Additional physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Palladium-Catalyzed Hiyama Cross-Couplings
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone: is utilized in the synthesis of C2-aryl pyrimidine derivatives via palladium-catalyzed Hiyama cross-couplings . This process involves coupling various 2-chloro pyrimidines with organosilanes in the presence of copper chloride (CuCl) and tetra-n-butylammonium fluoride (TBAF), yielding products in good to excellent yields. The method demonstrates good functional group tolerance and is significant for the transformation of electronic and steric effects of 2-chloro pyrimidines.
Antiviral Activity
Indole derivatives, which can be synthesized using This compound , show promising antiviral activities . These derivatives are investigated for their efficacy against a broad range of RNA and DNA viruses. The indole scaffold is crucial for binding with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents.
Anti-Inflammatory Applications
The compound is a key precursor in the synthesis of indole derivatives that possess anti-inflammatory properties . These derivatives are important for the treatment of inflammatory diseases and are part of ongoing research to develop more effective anti-inflammatory drugs.
Anticancer Research
Indole derivatives synthesized from This compound are also explored for their anticancer properties . The indole nucleus is found in many bioactive compounds that exhibit clinical applications in cancer treatment.
Antimicrobial Properties
Research into indole derivatives includes their potential as antimicrobial agents . These compounds are synthesized using This compound and tested for their ability to inhibit the growth of various microbes, which is vital for the development of new antibiotics.
Synthesis of Natural Products and Pharmaceuticals
Organosilicon compounds, which can be synthesized from This compound , are valuable in the synthesis of natural products and pharmaceutical compounds due to their low toxicity and stability towards air and moisture . This makes them an attractive alternative to other organometallic compounds in pharmaceutical synthesis.
Propriétés
IUPAC Name |
2-chloro-1-(5-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLVDXVEJNXOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426424.png)


![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)



![2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426433.png)
![3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426435.png)




![2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine](/img/structure/B1426445.png)